Heyneaninehydroxyindolenine

Description

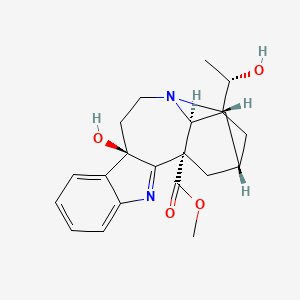

Heyneaninehydroxyindolenine (C₂₂H₂₈N₂O₂) is a monoterpene indole alkaloid (MIA) belonging to the iboga-type subclass, first isolated from Ervatamia coronaria var. plena in Thailand . Its structure, characterized by a hydroxyindolenine moiety and a 19S stereochemical configuration, was elucidated via spectral analysis, including NMR and mass spectrometry . This compound is part of the broader iboga alkaloid family, which is renowned for neuroprotective, anti-tumor, and acetylcholinesterase (AChE) inhibitory activities . This compound is primarily sourced from Ervatamia species, such as E. coronaria, E. hainanensis, and E. yunnanensis .

Properties

CAS No. |

80151-98-0 |

|---|---|

Molecular Formula |

C21H26N2O4 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl (1S,10R,15R,17R,18S)-10-hydroxy-17-[(1S)-1-hydroxyethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C21H26N2O4/c1-12(24)14-9-13-10-20(19(25)27-2)17(14)23(11-13)8-7-21(26)15-5-3-4-6-16(15)22-18(20)21/h3-6,12-14,17,24,26H,7-11H2,1-2H3/t12-,13+,14-,17-,20-,21+/m0/s1 |

InChI Key |

BPKMKKDJAWRIOB-ZOHLKMAYSA-N |

SMILES |

CC(C1CC2CC3(C1N(C2)CCC4(C3=NC5=CC=CC=C54)O)C(=O)OC)O |

Isomeric SMILES |

C[C@@H]([C@@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CC[C@@]4(C3=NC5=CC=CC=C54)O)C(=O)OC)O |

Canonical SMILES |

CC(C1CC2CC3(C1N(C2)CCC4(C3=NC5=CC=CC=C54)O)C(=O)OC)O |

Synonyms |

heyneanine hydroxy-indolenine heyneaninehydroxyindolenine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Heyneaninehydroxyindolenine shares structural similarities with other iboga-type hydroxyindolenine alkaloids, differing primarily in their parent scaffolds and substituents:

Key Structural Notes:

Bioactivity Comparison

Acetylcholinesterase (AChE) Inhibition

- This compound : Exhibits AChE inhibitory activity, though exact IC₅₀ values are unreported. It is less potent than coronaridine (IC₅₀ = 8.6 µM) and voacangine (IC₅₀ = 4.4 µM) .

- Coronaridine Hydroxyindolenine : Shows dual AChE/BuChE inhibition, with moderate potency .

Cytotoxicity

- This compound: No significant cytotoxicity reported against gastric, cervical, or lung cancer cell lines (IC₅₀ > 20 µM) .

- Coronaridine : Demonstrates marked cytotoxicity (IC₅₀ = 12.5 µM in neuronal protection assays) .

Antiviral Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.